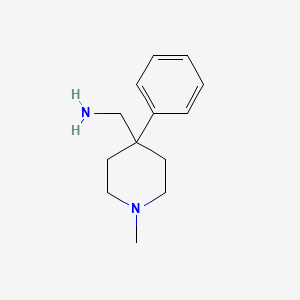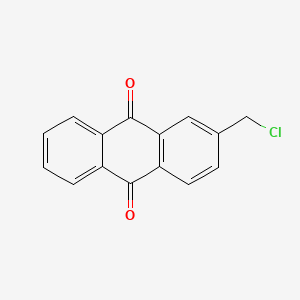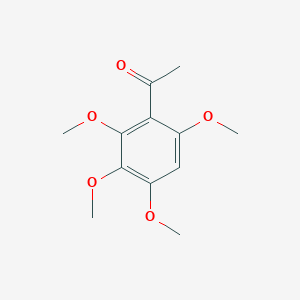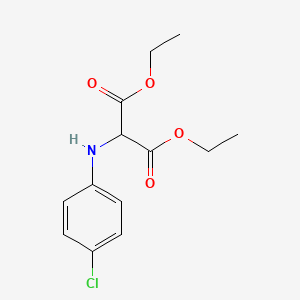
丙二酸二乙酯 2-(4-氯苯胺基)
描述
Synthesis Analysis
The synthesis of Diethyl 2-(4-chloroanilino)propanedioate might involve the alkylation of enolate ions . Diethyl propanedioate, also known as diethyl malonate, is a malonic ester commonly used in this pathway . It is a 1,3-dicarbonyl compound and has relatively acidic α-hydrogens (pKa = 12.6), which can be transformed to its enolate using sodium ethoxide as a base .Molecular Structure Analysis
The molecular structure of Diethyl 2-(4-chloroanilino)propanedioate consists of 13 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms.Chemical Reactions Analysis
The chemical reactions involving Diethyl 2-(4-chloroanilino)propanedioate could be complex and may involve various intermediates . The reactions might involve the alkylation of enolate ions .科学研究应用
1. 二醇的生物生产和回收
研究重点介绍了生物生产的二醇(如 1,3-丙二醇和 2,3-丁二醇)的重要性,这些二醇在化学工业中具有广泛的应用。Xiu 和 Zeng(2008 年)的综述讨论了这些二醇下游加工中的挑战和前景,强调了需要有效回收方法来降低生产成本和能源消耗(Xiu 和 Zeng,2008 年)。
2. 甘油的催化转化
Da Silva Ruy 等人(2020 年)综述了使用非均相催化剂将甘油催化氢解为 1,3-丙二醇,重点介绍了催化剂组成对工艺效率的影响。这项研究指出了甘油作为生产有价值化学品的可再生原料的潜力(Da Silva Ruy 等人,2020 年)。
3. FTY720 的抗肿瘤功效
FTY720 是一种与丙二醇在结构上相关的化合物,在癌症治疗中显示出前景。Zhang 等人(2013 年)回顾了其抗肿瘤功效和分子靶点,表明其具有超出免疫抑制的潜力(Zhang 等人,2013 年)。
4. 离子液体和相行为
Visak 等人(2014 年)探讨了离子液体与各种溶质(包括二醇)的相行为。这篇综述讨论了离子液体在分离和提取有价值化学品中的应用,为离子液体在工业应用中的溶剂特性提供了见解(Visak 等人,2014 年)。
5. 甘油转化为丙二醇
研究将甘油(生物柴油生产的副产品)转化为 1,2- 和 1,3-丙二醇非常重要,因为这些化合物在各个行业具有潜力。Martin 等人(2013 年)批判性地回顾了使用原位产生的氢对甘油进行氢解,强调了这种转化过程的可持续性和经济可行性(Martin 等人,2013 年)。
6. 甘油的可持续 C3 化学品
Wang、Xiao 和 Xiao(2019 年)重点介绍了通过非均相催化过程将甘油转化为有价值的 C3 化学品。这篇小型综述讨论了甘油作为化学工业可持续原料的最新进展和潜力(Wang、Xiao 和 Xiao,2019 年)。
安全和危害
The safety data sheet for a similar compound, Diethyl malonate, indicates that it is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place and kept cool .
属性
IUPAC Name |
diethyl 2-(4-chloroanilino)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-9(14)6-8-10/h5-8,11,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNGWHXBRNABGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289033 | |
| Record name | Diethyl (4-chloroanilino)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chloroanilino)propanedioate | |
CAS RN |
5203-01-0 | |
| Record name | 5203-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (4-chloroanilino)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chloro-phenylamino)-malonic acid diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)



![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)
![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

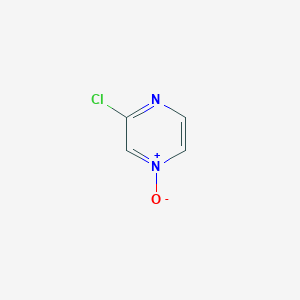
![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)

